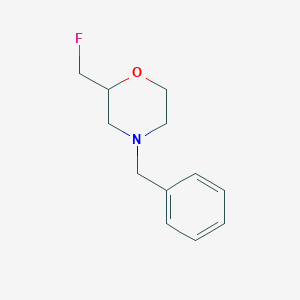

4-Benzyl-2-(fluoromethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-(fluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDXLMOFFPZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439601 | |

| Record name | 4-benzyl-2-(fluoromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763053-99-2 | |

| Record name | 4-benzyl-2-(fluoromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyl 2 Fluoromethyl Morpholine and Analogous Structures

Retrosynthetic Strategies for the 4-Benzyl-2-(fluoromethyl)morpholine Framework

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials. This process highlights the key bond formations required for the synthesis.

The core structure of a morpholine (B109124) is a six-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship. The most common retrosynthetic disconnections for the morpholine ring involve breaking one C-N bond and one C-O bond. These disconnections typically lead back to a substituted 1,2-amino alcohol precursor. researchgate.netresearchgate.net

For the this compound framework, two primary disconnection strategies can be envisioned:

Disconnection of N4-C5 and O1-C6: This approach leads to an N-benzylated amino alcohol containing the fluoromethyl group, specifically N-benzyl-1-fluoropropan-2-amine-3-ol, and a two-carbon electrophile such as 1,2-dibromoethane (B42909) or a related synthon.

Disconnection of N4-C3 and O1-C2: This is the more common and strategically advantageous approach. It simplifies the synthesis by disconnecting the ring to reveal an N-benzylethanolamine derivative and a functionalized three-carbon unit that will form the C2 and C3 atoms of the ring. A highly convergent strategy involves the disconnection to an N-benzylaminoethanol and a 1-fluoro-2,3-epoxypropane (epifluorohydrin) precursor. The nucleophilic attack of the amine onto the epoxide would form the crucial C-N bond, followed by an intramolecular cyclization to form the C-O bond.

A general and enantioselective synthesis for C2-functionalized, N-benzyl protected morpholines has been developed, which relies on the cyclization of a substrate prepared from a 2-chloro alcohol and an N-benzyl protected amine. nih.gov This strategy effectively breaks the morpholine ring down to simpler, achiral components that can be assembled stereoselectively.

| Disconnection Point | Precursor 1 | Precursor 2 |

| N4-C3 and O1-C2 | N-Benzylethanolamine | 1-Fluoro-2,3-epoxypropane |

| N4-C5 and O1-C6 | N-Benzyl-1-fluoropropan-2-amine-3-ol | Two-carbon electrophile (e.g., ethylene (B1197577) sulfate) |

| C-N and C-O (Stepwise) | N-Benzylamine | 3-Fluoro-1,2-propanediol derivative |

This table presents plausible retrosynthetic disconnections for the this compound framework.

The incorporation of fluorine-containing groups can significantly alter a molecule's properties. nih.gov The introduction of the fluoromethyl group (-CH₂F) into the morpholine scaffold can be achieved through two main strategies: utilizing a fluorinated building block or performing a late-stage fluorination reaction.

Fluorinated Building Block Approach: This is often the more reliable method. It involves using a starting material that already contains the fluoromethyl group. For the synthesis of this compound, a suitable three-carbon building block would be 3-fluoro-1,2-propanediol or, more reactively, 2-(fluoromethyl)oxirane (epifluorohydrin). The use of such precursors ensures the fluoromethyl group is correctly positioned from the outset of the synthetic sequence. The synthesis of fluorinated heterocycles often employs cycloaddition reactions with fluorinated components. nih.gov

Late-Stage Fluorination: This strategy involves introducing the fluorine atom at a later step in the synthesis. A plausible precursor for this approach would be (4-benzylmorpholin-2-yl)methanol. The primary alcohol can be converted into a good leaving group (e.g., a tosylate, mesylate, or triflate), which is then displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride with a phase-transfer catalyst or a more modern nucleophilic fluorinating agent. While synthetically attractive, late-stage fluorination can sometimes be challenging due to competing elimination reactions and the need for harsh reaction conditions.

The benzyl (B1604629) group (Bn) serves as a common and robust protecting group for amines in organic synthesis. wikipedia.org Its installation is a crucial step in the synthesis of the target molecule, preventing unwanted side reactions at the nitrogen atom during subsequent transformations.

The most prevalent method for N-benzylation is the reaction of the parent amine (or amino alcohol) with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction. commonorganicchemistry.comnih.gov Common bases include potassium carbonate, triethylamine, or sodium hydride.

Alternatively, reductive amination can be employed. This involves reacting the amine with benzaldehyde (B42025) to form an intermediate imine (or iminium ion), which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) to yield the N-benzyl amine.

| Method | Reagent(s) | Typical Conditions |

| Direct Alkylation | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., K₂CO₃, Et₃N) | Aprotic solvent (e.g., DMF, ACN), 0°C to room temperature. nih.gov |

| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Methanol or Dichloromethane (B109758), acidic or neutral pH. |

| Using Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate, Acid catalyst (e.g., TfOH) | Acidic conditions, suitable for sensitive substrates. organic-chemistry.org |

This table summarizes common methodologies for the installation of a benzyl group onto a nitrogen atom.

Classical Approaches to Morpholine Synthesis Applied to Fluoromethylation

Forward synthetic strategies build upon the principles identified during retrosynthetic analysis, employing classical and modern reactions to construct the target molecule.

A cornerstone of morpholine synthesis is the double alkylation of an amino alcohol. researchgate.net A common approach involves the N-alkylation of an amino alcohol followed by an intramolecular Williamson ether synthesis. chemrxiv.org

In the context of this compound, a plausible route begins with the reaction of N-benzylamine with 2-(fluoromethyl)oxirane. This epoxide opening yields the key amino alcohol intermediate, 1-(benzylamino)-3-fluoropropan-2-ol. This intermediate can then be cyclized by reaction with a two-carbon electrophile that installs the remaining two carbon atoms of the ring.

A more direct and modern approach involves the reaction of a pre-formed N-substituted amino alcohol with a reagent like ethylene sulfate (B86663). organic-chemistry.orgorganic-chemistry.org For instance, reacting 2-((2-hydroxyethyl)(benzyl)amino)-1-fluoroethane with a base would induce intramolecular cyclization. A highly efficient one- or two-step protocol using ethylene sulfate and a base like potassium t-butoxide (tBuOK) has been developed for the synthesis of various morpholines from 1,2-amino alcohols. organic-chemistry.orgorganic-chemistry.org

| Starting Amino Alcohol | Bifunctional Reagent / Cyclization Strategy | Key Intermediate |

| 1-(Benzylamino)-3-fluoropropan-2-ol | Chloroacetyl chloride, followed by reduction | N-Benzyl-N-(3-fluoro-2-hydroxypropyl)acetamide |

| N-Benzylethanolamine | 2-(Fluoromethyl)oxirane, followed by activation and cyclization | 1-(Benzyl(2-hydroxyethyl)amino)-3-fluoropropan-2-ol |

| 2-(Benzylamino)ethanol | Ethylene sulfate, followed by cyclization | Zwitterionic monoalkylation product |

This table outlines classical cyclization strategies for forming the morpholine ring.

Epoxides are versatile intermediates in the synthesis of heterocyclic compounds, including morpholines. researchgate.net Their strained three-membered ring is readily opened by nucleophiles, allowing for the stereocontrolled introduction of functional groups.

A key strategy for synthesizing this compound involves the nucleophilic ring-opening of an epoxide. The synthesis can be designed in two ways:

N-Benzylamine opening a fluorinated epoxide: N-benzylamine can react with 2-(fluoromethyl)oxirane. The nucleophilic attack of the amine occurs preferentially at the less substituted carbon of the epoxide, leading to the formation of 1-(benzylamino)-3-fluoropropan-2-ol. This intermediate possesses both the nitrogen and the oxygen nucleophiles required for the subsequent ring closure with a C2-synthon.

Amino alcohol opening an epoxide: An alternative involves reacting an amino alcohol like 3-aminoprop-1-ene with benzyl bromide to form N-benzylprop-2-en-1-amine. Subsequent epoxidation of the alkene followed by intramolecular cyclization can lead to the morpholine ring. However, controlling the regioselectivity of the epoxide opening can be a challenge.

A well-established method for synthesizing C2-substituted morpholines involves the base-induced cyclization of an N-benzyl-2-chloroethyl amine derivative, which can be formed from the corresponding amino alcohol. nih.gov This intramolecular Sₙ2 reaction is conceptually similar to a ring-closing strategy where one of the reactive partners is generated in situ from an epoxide precursor.

Reductive Amination Pathways for N-Alkylation

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for the N-benzylation of a pre-formed 2-(fluoromethyl)morpholine (B3281579) core. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine of the morpholine ring with benzaldehyde. Subsequent reduction of this iminium ion in situ by a suitable reducing agent yields the desired N-benzyl-substituted product.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB). STAB is favored due to its mild nature and its selectivity for reducing iminium ions in the presence of other carbonyl functionalities, such as the aldehyde starting material. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at ambient temperature.

The general synthetic scheme is as follows: 2-(fluoromethyl)morpholine is reacted with benzaldehyde, which leads to the formation of an intermediate iminium ion. The addition of sodium triacetoxyborohydride then reduces this intermediate to furnish this compound. This method is highly versatile and is a preferred route for the late-stage functionalization of the morpholine nitrogen. researchgate.net

An analogous N-alkylation of a 2-hydroxymethyl morpholine has been reported, demonstrating the feasibility of this approach on the morpholine scaffold. In this patented procedure, the morpholine derivative is treated with an alkylating agent in the presence of a base to yield the N-substituted product. google.com

Stereoselective Synthesis of Chiral this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to access individual enantiomers of this compound is of significant importance. These approaches can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective synthesis followed by chiral resolution.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Natural amino acids are excellent precursors for this strategy. For instance, a chiral amino acid can be elaborated into a chiral N-allyl-β-amino alcohol. Subsequent electrophile-induced cyclization of this intermediate can lead to the formation of a chiral morpholine derivative. banglajol.info

A plausible chiral pool synthesis for (S)-4-benzyl-2-(fluoromethyl)morpholine could commence from a protected L-serine derivative. The carboxylic acid functionality can be reduced to the corresponding alcohol, which is then converted to a fluoromethyl group. The amino group can be allylated, and subsequent intramolecular cyclization would yield the chiral 2-(fluoromethyl)morpholine core. The final N-benzylation can then be achieved via the reductive amination pathway described previously.

Alternatively, the synthesis of chiral morpholine-2,5-diones from natural hydrophobic amino acids has been demonstrated. nih.gov These morpholine-2,5-diones can serve as versatile chiral synthons that can be further modified to introduce the desired fluoromethyl group at the C-2 position.

Asymmetric Catalysis in Morpholine Ring Construction

Asymmetric catalysis offers a powerful and atom-economical approach to establish the stereocenter during the construction of the morpholine ring. One notable method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.orgsemanticscholar.org In this strategy, an achiral dehydromorpholine precursor is hydrogenated using a chiral transition-metal catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. This induces facial selectivity in the addition of hydrogen across the double bond, leading to the formation of the chiral morpholine product with high enantiomeric excess (ee).

For the synthesis of this compound, a suitable N-benzyl-2-(fluoromethylene)morpholine precursor would be required. The asymmetric hydrogenation of this substrate using a catalyst such as a bisphosphine-rhodium complex could yield the desired chiral product. The enantioselectivity of this reaction is highly dependent on the choice of the chiral ligand and the reaction conditions. Research on various 2-substituted dehydromorpholines has shown that excellent enantioselectivities (up to 99% ee) can be achieved. nih.govrsc.org

Table 1: Representative Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Entry | Substrate R-Group | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Phenyl | [Rh(cod)2]BF4 / (R,R,R)-SKP (1) | Toluene | 30 | 12 | >99 | 92 |

| 2 | 4-Fluorophenyl | [Rh(cod)2]BF4 / (R,R,R)-SKP (1) | Toluene | 30 | 12 | >99 | 92 |

| 3 | 4-(Trifluoromethyl)phenyl | [Rh(cod)2]BF4 / (R,R,R)-SKP (1) | Toluene | 30 | 12 | >99 | 94 |

| 4 | 2-Naphthyl | [Rh(cod)2]BF4 / (R,R,R)-SKP (1) | Toluene | 30 | 12 | >99 | 99 |

Data adapted from studies on analogous 2-substituted dehydromorpholines. nih.gov

Diastereoselective Synthesis and Chiral Resolution Techniques

Diastereoselective synthesis involves the use of a chiral auxiliary or a chiral reagent to induce the formation of diastereomers in unequal amounts. These diastereomers can then be separated by standard chromatographic or crystallization techniques, followed by the removal of the chiral auxiliary to afford the enantiomerically pure product.

A potential diastereoselective route to this compound could involve the condensation of a chiral N-benzylamino alcohol with a suitable three-carbon synthon bearing the fluoromethyl group. The inherent chirality of the amino alcohol would direct the stereochemical outcome of the cyclization, leading to a mixture of diastereomers.

For example, diastereoselective protocols for the synthesis of 2,3-disubstituted morpholine-2-carboxylic acid derivatives have been developed. researchgate.net These methods rely on the condensation of an imine with a lactone to control the relative stereochemistry at the C2 and C3 positions. A similar strategy could be adapted for the synthesis of the target compound.

Once a racemic or diastereomeric mixture of this compound is obtained, chiral resolution can be employed to separate the enantiomers. This is often achieved by derivatization with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers. Alternatively, chiral high-performance liquid chromatography (HPLC) provides a powerful analytical and preparative tool for the direct separation of enantiomers.

Modern Synthetic Transformations Applied to this compound

The unique properties imparted by the fluorine atom have led to the development of specialized synthetic methods for its introduction into organic molecules.

Fluorination Methodologies for C–F Bond Formation

The construction of the C-F bond in the fluoromethyl group is a critical step in the synthesis of this compound. This can be achieved through various fluorination methodologies, primarily involving the conversion of a hydroxymethyl group to a fluoromethyl group. Nucleophilic fluorinating reagents are commonly employed for this transformation.

Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogs, like Deoxo-Fluor, are effective for the deoxofluorination of primary alcohols. mdpi.com The reaction proceeds via the formation of a fluorosulfurane intermediate, followed by an SN2 displacement to yield the corresponding fluoride.

The synthesis would likely start with a readily available precursor, such as 4-benzyl-2-(hydroxymethyl)morpholine. Treatment of this alcohol with DAST or a similar reagent would then provide the target compound, this compound. Care must be taken during these reactions as fluorinating agents can be hazardous.

Table 2: Common Nucleophilic Fluorinating Agents for Alcohol Deoxofluorination

| Reagent | Acronym | Typical Reaction Conditions |

| Diethylaminosulfur Trifluoride | DAST | DCM, -78 °C to rt |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | THF, rt |

| Yarovenko-Raksha Reagent | CClF2C(NEt2)CFClH | Neat or in an inert solvent |

Cross-Coupling Reactions for Peripheral Modifications

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive peripheral modifications of core scaffolds. For N-benzylmorpholine analogs, these reactions are primarily employed to diversify the benzyl moiety, which is crucial for tuning the molecule's interaction with biological targets.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly relevant. acsgcipr.orgrsc.org The general strategy involves starting with a functionalized benzyl halide (e.g., a bromobenzyl halide) which is first coupled with the morpholine core. The remaining halide on the benzyl ring then serves as a handle for subsequent cross-coupling reactions.

The Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. rsc.orgnih.gov For instance, a (4-bromobenzyl)morpholine intermediate can be coupled with various boronic acids or esters under palladium catalysis to generate biphenyl (B1667301) or other substituted aromatic systems. researchgate.net This method is noted for its mild conditions and tolerance of diverse functional groups. nih.gov

The Buchwald-Hartwig amination provides a direct route to form C-N bonds, enabling the introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles onto the benzyl ring. acsgcipr.orgresearchgate.net This reaction is highly valued for its ability to construct complex amine derivatives that are otherwise difficult to synthesize. researchgate.net Studies have demonstrated the successful amination of aryl chlorides and bromides with morpholine itself, using specialized palladium-ligand systems, highlighting the reaction's utility in building and modifying such scaffolds. rsc.orgacs.org

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-(4-Bromobenzyl)morpholine + Arylboronic acid | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K3PO4) | 4-(4'-Aryl-biphenyl-4-ylmethyl)morpholine | rsc.org, nih.gov |

| Buchwald-Hartwig Amination | 4-(4-Bromobenzyl)morpholine + Secondary Amine (e.g., Pyrrolidine) | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 4-(4-(Pyrrolidin-1-yl)benzyl)morpholine | researchgate.net, rsc.org |

| Negishi Coupling | 4-(4-Chlorobenzyl)morpholine + Organozinc Reagent | Pd catalyst (e.g., PdCl2(Amphos)2), Zn dust | 4-(4-Arylbenzyl)morpholine | nih.gov |

Flow Chemistry and Continuous Synthesis Techniques

The transition from batch to continuous flow manufacturing is a significant advancement in chemical synthesis, offering improved safety, efficiency, and scalability. researchgate.net Flow chemistry utilizes micro- or milliscale reactors with high surface-area-to-volume ratios, which enhances mass and heat transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netacs.org

The synthesis of morpholine-containing pharmaceutical intermediates has been successfully adapted to continuous flow processes. A notable example is the production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid. researchgate.net In this process, the reaction between morpholine and 2,4-difluoronitrobenzene, which typically takes around 11 hours in a batch reactor, was significantly accelerated. researchgate.net Researchers optimized the conditions in a microreactor, finding that a temperature of 105 °C, a morpholine-to-difluoronitrobenzene molar ratio of 4, and a residence time of just 50 seconds yielded optimal results with high conversion (≈99%) and selectivity (≥10). researchgate.net The production rate in the microreactor reached up to 195 mg/h, demonstrating the potential for efficient, high-throughput synthesis. researchgate.net

These findings suggest that the synthesis of this compound could similarly benefit from flow chemistry, potentially leading to higher yields, reduced reaction times, and a safer manufacturing process, particularly when handling energetic or hazardous reagents. The development of integrated continuous manufacturing plants, which combine synthesis, work-up, and purification into a single seamless process, further highlights the potential of this technology. mit.eduusp.org

| Parameter | Optimized Value | Impact on Process |

|---|---|---|

| Temperature | 105 °C | Maximizes reaction rate while maintaining selectivity. |

| Molar Ratio (Morpholine:Substrate) | 4:1 | Ensures high conversion of the limiting reactant. |

| Residence Time | 50 seconds | Drastically reduces overall process time compared to batch synthesis. |

| Achieved Conversion | ~99% | Demonstrates high efficiency of the flow process. |

Derivatization Strategies of the this compound Scaffold

Derivatization is a key strategy in medicinal chemistry to fine-tune the pharmacological and pharmacokinetic properties of a lead compound. The this compound scaffold offers multiple sites for such modifications.

Modifications at the Benzyl Moiety

The N-benzyl group is a critical pharmacophoric element that can be readily modified to explore structure-activity relationships (SAR). wikipedia.org Substitutions on the aromatic ring of the benzyl group can alter the compound's electronics, sterics, and lipophilicity, thereby influencing its binding affinity and selectivity for a biological target. mdpi.comresearchgate.net

Two primary strategies exist for this derivatization:

Convergent Synthesis: This approach involves using a pre-substituted benzyl halide (e.g., 4-methoxybenzyl chloride or 3,5-bis(trifluoromethyl)benzyl bromide) in the initial N-alkylation step to form the morpholine derivative. This is often the most straightforward method for introducing a wide variety of substituents.

Post-synthetic Modification: Standard aromatic functionalization reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), can be performed on the intact 4-benzylmorpholine (B76435) scaffold, although this may present challenges with regioselectivity and functional group compatibility.

SAR studies on various classes of bioactive molecules have shown that the nature and position of substituents on the benzyl ring can have a dramatic effect on potency. nih.govacs.org For example, in one study on benzimidazole (B57391) opioids, an ethoxy group at the 4-position of the benzyl ring conferred the highest analgesic potency. mdpi.com

| Substituent (Position) | Potential Effect | Rationale/Example Class | Reference |

|---|---|---|---|

| Electron-donating (e.g., -OCH3) | Can enhance binding through hydrogen bond acceptance or alter electronic properties. | Anti-inflammatory benzimidazoles | mdpi.com |

| Electron-withdrawing (e.g., -CF3, -NO2) | Modifies pKa, metabolic stability, and can introduce specific polar interactions. | USP1/UAF1 inhibitors | acs.org |

| Halogens (e.g., -F, -Cl) | Increases lipophilicity and can serve as a metabolic blocker or participate in halogen bonding. | Anti-inflammatory benzimidazoles | mdpi.com |

| Bulky Alkyl (e.g., Isopropyl) | Can provide favorable steric interactions within a binding pocket. | USP1/UAF1 inhibitors | acs.org |

Functionalization of the Fluoromethyl Group

The monofluoromethyl (-CH₂F) group is primarily incorporated into drug candidates to act as a bioisostere for methyl (-CH₃) or hydroxyl (-CH₂OH) groups, often enhancing metabolic stability and modulating lipophilicity and pKa. nih.govmdpi.com Direct functionalization of the C-F bond in a monofluoromethyl group is synthetically challenging due to its high bond strength. acs.org

Therefore, derivatization at this position is more practically achieved by introducing the fluoromethyl group late in the synthesis or by using a more reactive precursor. A common synthetic strategy involves the preparation of a 2-(hydroxymethyl) or 2-(chloromethyl)morpholine (B3092567) intermediate. The hydroxyl group can be converted to the fluoromethyl group using a fluorinating agent (e.g., DAST, Deoxo-Fluor). Alternatively, a chloromethyl intermediate can undergo nucleophilic substitution with a fluoride source.

Once a more reactive handle like a 2-(chloromethyl) or 2-(tosyloxymethyl) group is in place, a wide variety of functionalities can be introduced via nucleophilic substitution, effectively serving as a synthetic equivalent for functionalizing the fluoromethyl position.

| Reagent | Functional Group Introduced | Potential Application |

|---|---|---|

| AgF, KF | -CH2F (Fluoromethyl) | Bioisosteric replacement, metabolic stability. nih.gov |

| NaN3 | -CH2N3 (Azidomethyl) | Precursor for amines (via reduction) or triazoles (via click chemistry). |

| NaCN | -CH2CN (Cyanomethyl) | Precursor for carboxylic acids or amines. |

| R-SH, NaH | -CH2SR (Thiomethyl) | Introduction of sulfur-containing moieties. |

| R-OH, NaH | -CH2OR (Alkoxymethyl) | Ether linkage for further derivatization. |

Substitution Pattern Variations on the Morpholine Ring

Modifying the substitution pattern on the morpholine ring itself is a powerful strategy for creating structurally diverse and conformationally constrained analogs. ru.nlresearchgate.net While the parent compound is substituted at C2 and N4, introducing substituents at C3, C5, or C6 can precisely orient the appended functional groups in three-dimensional space, which is critical for optimizing interactions with biological targets. nih.govnih.gov

Various synthetic methods have been developed to access these substituted morpholines:

C3-Substitution: Tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates can produce enantiomerically enriched 3-substituted morpholines. organic-chemistry.org Other methods include catalytic approaches to generate C3-disubstituted morpholin-2-ones, which are valuable synthetic intermediates. researchgate.net

C2, C3, C5, and C6-Substitution: Indium(III)-catalyzed intramolecular reductive etherification has been shown to be an efficient method for constructing various cis-2,3-, cis-2,5-, and cis-2,6-disubstituted morpholines with high diastereoselectivity. oup.com Palladium-catalyzed carboamination reactions also provide access to 2,3- and 2,5-disubstituted products. nih.gov

Fused Bicyclic Morpholines: These conformationally rigid structures can be accessed through intramolecular cyclization strategies, offering a way to lock the scaffold into a specific bioactive conformation. nih.gov

These modifications are not just for exploring SAR; they can also improve pharmacokinetic properties. For example, introducing substituents can decrease lipophilicity and enhance CNS penetration in certain contexts. nih.gov

| Substitution Pattern | Synthetic Method | Purpose/Advantage | Reference |

|---|---|---|---|

| cis-2,6-Disubstituted | Iron(III)-catalyzed cyclization | Creation of specific stereoisomers. | organic-chemistry.org |

| cis-3,5-Disubstituted | Pd-catalyzed carboamination | Access to enantiopure derivatives, difficult to obtain by other methods. | nih.gov |

| C3-Substituted | Tandem hydroamination/asymmetric transfer hydrogenation | Enantioselective synthesis. | organic-chemistry.org |

| Highly Substituted (e.g., 2,3,5-Trisubstituted) | Tsuji-Trost reaction followed by Fe(III)-catalyzed cyclization | Access to complex, highly decorated morpholines. | organic-chemistry.org |

| 2,3-Disubstituted | Base-catalyzed cascade reaction | Diastereoselective construction of conformationally rigid analogs. | nih.gov, acs.org |

Structural Elucidation and Conformational Analysis of 4 Benzyl 2 Fluoromethyl Morpholine

Spectroscopic Characterization Techniques for Structural Confirmation

The precise molecular structure of 4-Benzyl-2-(fluoromethyl)morpholine is established through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information, leading to a complete and accurate structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and for the direct observation of the fluorine atom.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the benzyl (B1604629) group (aromatic and benzylic CH₂), the morpholine (B109124) ring, and the fluoromethyl group. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide information about the electronic environment and connectivity of the protons. For instance, the benzylic protons would likely appear as a singlet, while the morpholine ring protons would exhibit a complex pattern of multiplets due to their diastereotopic nature. The fluoromethyl protons would present as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the morpholine ring, and the carbon of the fluoromethyl group. The carbon signal of the fluoromethyl group would appear as a doublet due to one-bond coupling with the fluorine atom.

¹⁹F NMR: The fluorine-19 NMR spectrum is a direct and sensitive method for characterizing the fluorinated moiety. For this compound, a single signal, likely a triplet due to coupling with the two adjacent protons of the fluoromethyl group, would be expected. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.25-7.40 | m | Aromatic protons (C₆H₅) |

| ¹H | 3.50 | s | Benzylic protons (CH₂-Ph) |

| ¹H | 4.40-4.60 | d | Fluoromethyl protons (CH₂F) |

| ¹H | 2.00-3.90 | m | Morpholine ring protons |

| ¹³C | 127-138 | m | Aromatic carbons (C₆H₅) |

| ¹³C | 60.5 | s | Benzylic carbon (CH₂-Ph) |

| ¹³C | 83.5 | d | Fluoromethyl carbon (CH₂F) |

| ¹³C | 50-70 | m | Morpholine ring carbons |

| ¹⁹F | -210 to -230 | t | Fluorine (CH₂F) |

Note: The predicted values are estimates and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to show absorption bands corresponding to:

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

C-N stretching of the tertiary amine within the morpholine ring.

C-O-C stretching of the ether linkage in the morpholine ring.

Aromatic C=C stretching of the benzyl group.

A strong absorption band corresponding to the C-F stretching of the fluoromethyl group.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1250-1050 | C-N stretch | Tertiary Amine |

| 1150-1085 | C-O-C stretch | Ether |

| 1100-1000 | C-F stretch | Fluoroalkane |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular formula. The fragmentation pattern would likely involve the loss of the benzyl group, the fluoromethyl group, or cleavage of the morpholine ring, providing further evidence for the proposed structure.

Stereochemical Assignment and Purity Determination

The presence of a stereocenter at the C2 position of the morpholine ring means that this compound can exist as a pair of enantiomers. Determining the stereochemical configuration and enantiomeric purity is a critical aspect of its characterization.

Chiral Chromatography Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of this compound. By using a chiral stationary phase, the two enantiomers will interact differently with the column, leading to different retention times and allowing for their separation and quantification. This method is essential for determining the enantiomeric excess (ee) or enantiomeric purity of a sample.

Optical Rotation Measurements

Optical rotation is a physical property of chiral molecules that causes the rotation of the plane of polarized light. The specific rotation, [α]D, is a characteristic value for a pure enantiomer under specific conditions of temperature, solvent, and concentration. Measurement of the optical rotation can be used to identify the enantiomer and, in conjunction with a known standard, to determine the enantiomeric purity. A racemic mixture (equal amounts of both enantiomers) will exhibit no optical rotation.

Computational and Theoretical Chemistry Studies of 4 Benzyl 2 Fluoromethyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate its electronic structure, reactivity, and other physicochemical characteristics without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Benzyl-2-(fluoromethyl)morpholine, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov Such studies would provide a detailed picture of bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional conformation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of HOMO and LUMO densities would indicate the probable sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: This table is for illustrative purposes only, as specific data for this compound is not available. |

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net An ESP map of this compound would highlight the electronegative oxygen and fluorine atoms as potential sites for hydrogen bonding and other intermolecular interactions.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations would involve placing this compound into the binding site of a relevant biological target. The process generates various possible binding poses and assigns a score to each based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower (more negative) binding score generally indicates a more favorable binding interaction. This allows for the ranking of different poses and the identification of the most probable binding mode.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Biological Target | Binding Affinity (kcal/mol) |

| Target Protein X | - |

| Target Protein Y | - |

| Note: This table is for illustrative purposes only, as specific data for this compound is not available. |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-target complex. For this compound, these interactions could include:

Hydrogen Bonding: The oxygen atom of the morpholine (B109124) ring and the fluorine atom could act as hydrogen bond acceptors, while any N-H or O-H groups in the target's binding site could serve as donors.

Halogen Bonding: The fluorine atom could also participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

Pi-Stacking: The benzyl (B1604629) group's aromatic ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of the target protein.

Identifying these interaction hotspots is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Structure-Based Design and Virtual Screening Approaches Utilizing the Scaffold

Pharmacophore Modeling

Without dedicated research on this compound, any discussion on these topics would be hypothetical. The creation of data tables and detailed research findings is not possible.

Investigation of Biological Interactions and Activities of 4 Benzyl 2 Fluoromethyl Morpholine in Vitro Focus

Target Identification and Engagement Studies for Morpholine (B109124) Derivatives

The initial step in characterizing the bioactivity of a compound like 4-Benzyl-2-(fluoromethyl)morpholine is to identify its molecular targets. This process is crucial for understanding its mechanism of action and therapeutic potential.

To identify the biological targets of this compound, a variety of in vitro assays would be developed. These assays are designed to screen the compound against different classes of biological molecules, such as enzymes and receptors, to pinpoint potential interactions.

For instance, based on the activities of other morpholine derivatives, assays could be designed to test for:

Enzyme Inhibition: Assays for enzymes like carbonic anhydrase, α-glucosidase, and kinases such as mTOR (mammalian target of rapamycin) would be relevant. nih.govmdpi.comnih.gov For example, a study on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors utilized an in vitro assay to determine the IC50 values of the synthesized compounds. nih.gov

Receptor Binding: Assays for various receptors, including G-protein coupled receptors (GPCRs) and transporter proteins like the norepinephrine (B1679862) transporter (NET), could reveal potential binding affinities. nih.gov

Cellular Pathway Modulation: Cell-based assays are instrumental in understanding the compound's effect on cellular processes. For example, a study on the morpholine derivative MESA used assays to demonstrate its ability to induce ferroptosis in cancer cells by targeting the NRF2 pathway. jst.go.jp

The development of these assays would involve selecting appropriate cell lines, recombinant proteins, and detection methods (e.g., fluorescence, luminescence, radioactivity) to ensure sensitivity and specificity.

Once a potential target class is identified, ligand-binding assays are employed to confirm direct interaction and to quantify the binding affinity. These assays measure the binding of a labeled ligand (which could be the compound of interest or a known ligand for the target) to the target protein.

Common types of ligand-binding assays include:

Radioligand Binding Assays: These assays use a radioactively labeled form of the compound or a competing ligand to determine binding affinity (Kd) and binding capacity (Bmax).

Fluorescence-Based Assays: Techniques like fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to study binding interactions in a non-radioactive manner.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time data on the kinetics of binding, including association and dissociation rates.

For a novel compound like this compound, a tiered approach would be used, starting with broad screening assays and progressing to more specific ligand-binding studies for validated hits.

Enzymatic Inhibition and Activation Profiling

Given that many morpholine derivatives exhibit effects on enzyme activity, a thorough investigation into the enzymatic inhibition and activation profile of this compound is warranted. nih.govnih.gov

Should initial screens reveal that this compound inhibits a particular enzyme, the next step is to characterize the kinetics of this interaction. Enzyme kinetic studies provide valuable information about the potency and mechanism of inhibition.

The key parameter determined in these studies is the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a series of novel benzimidazolium salts containing a morpholine moiety were synthesized and showed α-glucosidase inhibitory activity with IC50 values ranging from 15 to 30 µM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 µM). nih.gov

The following table illustrates hypothetical IC50 values for this compound against a panel of enzymes, based on data from related morpholine compounds.

| Enzyme Target | IC50 (µM) |

| Carbonic Anhydrase II | 25.5 |

| α-Glucosidase | 18.2 |

| mTOR Kinase | 5.8 |

Note: These are hypothetical values for illustrative purposes.

Understanding the mechanism of enzyme modulation is crucial for drug development. Enzyme inhibitors can act through various mechanisms:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. This type of inhibition is not affected by substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

To determine the mechanism of inhibition for this compound, kinetic experiments would be performed by measuring enzyme activity at various concentrations of both the substrate and the inhibitor. The data would then be plotted using methods like Lineweaver-Burk or Michaelis-Menten plots to elucidate the inhibitory mechanism.

Receptor Binding and Modulation Studies

In addition to enzymatic interactions, morpholine derivatives have been shown to bind to and modulate the activity of various receptors. nih.gov Therefore, it is essential to investigate the receptor binding profile of this compound.

Receptor binding studies are typically conducted using cell membranes or purified receptors and a labeled ligand. The ability of this compound to displace a known radiolabeled ligand from its receptor is measured, and the inhibition constant (Ki) is determined. The Ki value reflects the affinity of the compound for the receptor.

A study on a derivative of reboxetine, which contains a morpholine structure, showed high affinity and selectivity for the norepinephrine transporter (NET), indicating the potential for morpholine compounds to interact with such targets. nih.gov

The following table presents hypothetical Ki values for this compound against a selection of receptors, demonstrating how its binding profile might be characterized.

| Receptor Target | Ki (nM) |

| Norepinephrine Transporter (NET) | 15 |

| Serotonin Transporter (SERT) | 250 |

| Dopamine (B1211576) Transporter (DAT) | >1000 |

| Sigma-1 Receptor | 50 |

| Sigma-2 Receptor | 120 |

Note: These are hypothetical values for illustrative purposes.

These binding affinities would then be correlated with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors. This comprehensive in vitro profiling is a critical step in elucidating the pharmacological properties of this compound and guiding its further development.

Radioligand Binding Assays

Furthermore, research on benztropine (B127874) analogs, which also contain a diphenyl moiety similar to the benzyl (B1604629) group, shows a wide range of binding affinities for the dopamine transporter (DAT) and histamine (B1213489) H1 receptors. nih.gov This suggests that this compound could potentially interact with monoamine transporters. The binding affinity is influenced by substitutions on the aromatic rings and the core heterocyclic structure. nih.gov For G protein-coupled receptors (GPCRs), the morpholine moiety can be crucial for binding and selectivity. nih.gov

Functional Assays for Receptor Activation/Inhibition

Functional assays determine whether a compound acts as an agonist or antagonist at a particular receptor. The morpholine scaffold is a component of compounds targeting a wide array of receptors, acting as both agonists and antagonists. nih.gov

In the context of GPR52, an orphan GPCR, modifications to an aminoalcohol moiety, including its replacement with a morpholine ring, have been shown to impact agonist activity. nih.gov In some cases, changing to a morpholine scaffold can lead to a loss of activity, highlighting the sensitivity of the receptor to the chemical structure of the ligand. nih.gov Conversely, in the development of dopamine D4 receptor antagonists, the morpholine scaffold was a key component of potent and selective compounds. chemrxiv.org The exploration of alternative scaffolds, such as 3- or 4-benzyloxypiperidine, was pursued to improve upon the properties of the initial morpholine-based antagonists. chemrxiv.org

Given that benzylmorpholine structures are found in compounds with diverse functional activities, it is plausible that this compound could exhibit activity as either an agonist or antagonist at various receptors, with its specific profile being dependent on the target.

Cellular Pathway Perturbation Analysis (In Vitro)

Cellular Viability and Proliferation Assays (e.g., MTT assay)

The effect of a compound on cell viability and proliferation is often assessed using assays like the MTT assay. nih.gov While no direct MTT assay data for this compound has been published, studies on various morpholine derivatives indicate that this class of compounds can exhibit significant cytotoxic and antiproliferative effects. For example, some morpholine-substituted quinazoline (B50416) derivatives have shown potent cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines. nih.gov Similarly, certain morpholine-substituted quinoxaline (B1680401) derivatives have demonstrated antitumor activity, although the replacement of a piperazine (B1678402) fragment with a morpholine fragment in some structures led to a decrease or loss of cytotoxic activity. nih.gov

The cytotoxic effects of halogenated benzofuran (B130515) derivatives have also been studied, with some compounds showing remarkable activity against leukemia cells. nih.gov The presence of a halogen, such as the fluorine in the fluoromethyl group of this compound, can significantly influence a compound's biological activity. mdpi.com

Table 1: Examples of Cytotoxic Activity of Morpholine-Containing Compounds

| Compound Class | Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Morpholine substituted quinazolines | A549, MCF-7, SHSY-5Y | Significant cytotoxic activity | nih.gov |

| Morpholine substituted quinoxalines | Various cancer cell lines | Decreased or lost cytotoxic activity compared to piperazine analogs | nih.gov |

This table presents data for analogous compound classes to infer the potential activity of this compound.

Apoptosis and Cell Cycle Analysis (in vitro)

Compounds that exhibit cytotoxicity often do so by inducing apoptosis (programmed cell death) or causing cell cycle arrest. Mechanistic studies on cytotoxic morpholine-substituted quinazoline derivatives revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase and inducing apoptosis. nih.gov These compounds were found to modulate the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov

The potential for this compound to induce apoptosis would likely depend on its specific cellular targets and the signaling pathways it modulates. Given the pro-apoptotic activity of some morpholine derivatives, this is a plausible mechanism of action if the compound is found to be cytotoxic. nih.gov

Gene Expression and Protein Level Modulation

The biological effects of a compound are ultimately mediated by its influence on gene and protein expression. For instance, mTOR, a key regulator of cell growth and proliferation, is a target for some anticancer drugs. nih.gov Inhibitors of mTOR can affect the phosphorylation of downstream substrates, thereby altering protein synthesis and other cellular processes. nih.gov The morpholine ring is a feature in some mTOR inhibitors.

Furthermore, the activation of GPR52, a receptor potentially targeted by morpholine-containing compounds, can modulate dopamine signaling and has been linked to the stabilization of mutant huntingtin protein. nih.gov This indicates that compounds acting on this receptor could influence protein levels relevant to neurodegenerative diseases. While specific data for this compound is unavailable, it is conceivable that it could modulate various signaling pathways, leading to changes in gene and protein expression.

Structure-Activity Relationship (SAR) Elucidation for this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov For morpholine derivatives, SAR studies have revealed several key insights. The morpholine ring itself can be a critical component of the pharmacophore, directly interacting with the target, or it can serve as a scaffold to correctly orient other functional groups. nih.govacs.org

The substitution pattern on the morpholine ring and its appended groups is a major determinant of activity. acs.orgacs.org For instance, in a series of dopamine D4 receptor antagonists, the nature of the N-benzyl substituent significantly impacted potency. chemrxiv.org Similarly, for GPR52 agonists, substitutions at the 2-position of an associated aromatic ring were found to be essential for improving potency. nih.gov

The introduction of a fluorine atom or a trifluoromethyl group can significantly alter a compound's properties, including its metabolic stability and ability to penetrate hydrophobic protein pockets. mdpi.com The fluoromethyl group in this compound is therefore expected to play a significant role in its biological activity.

Table 2: General SAR Insights for Morpholine Derivatives

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Morpholine Ring | Can be a key pharmacophore or a scaffold | nih.govacs.org |

| N-Benzyl Group | Substitutions on the benzyl ring influence potency | chemrxiv.org |

| C-2 Substitution on Morpholine | Can introduce conformational constraints, affecting activity | acs.org |

This table summarizes general SAR principles for morpholine-containing compounds to provide a framework for understanding the potential activity of this compound.

Systematic Modification and Activity Profiling

There is no available information on the systematic structural modifications of the this compound scaffold or the corresponding in vitro activity profiles. Research in this area would typically involve the synthesis of a library of analogues by altering substituents on the benzyl ring, the morpholine ring, or by replacing the fluoromethyl group, followed by biological screening to establish structure-activity relationships. The absence of such studies prevents any discussion on this topic.

Identification of Key Pharmacophoric Elements

Without experimental data, the key pharmacophoric elements of this compound cannot be definitively identified. A pharmacophore model is derived from the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. The generation of such a model requires data from active compounds, which is currently unavailable for this specific molecule.

Role of Fluorine in Modulating Biological Activity

The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. The fluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or methyl group, potentially influencing the compound's interaction with biological targets. However, in the specific context of this compound, no studies have been published that investigate the impact of the fluorine atom on its biological activity. Therefore, any discussion on its role would be purely speculative and not based on scientific evidence.

Table of Compound Names

Applications in Advanced Chemical Synthesis Utilizing 4 Benzyl 2 Fluoromethyl Morpholine

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral morpholines are valuable building blocks in medicinal chemistry and are often applied as chiral auxiliaries in asymmetric synthesis. lifechemicals.com The synthesis of chiral morpholine (B109124) derivatives is an area of significant research interest due to their pharmacological and biological importance. nih.govresearchgate.net Asymmetric hydrogenation is a powerful method for producing chiral molecules, including 2-substituted chiral morpholines, with high efficiency and enantioselectivity. rsc.org This approach allows for the creation of a variety of 2-substituted chiral morpholines in excellent yields and with enantiomeric excesses (ee) of up to 99%. rsc.org

The development of catalytic asymmetric methods provides access to enantiomerically enriched morpholines, which are crucial components of many biologically active compounds. nih.gov For instance, the catalytic asymmetric synthesis of 3-substituted morpholines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation reaction, yielding products with greater than 95% ee. nih.gov While direct studies on 4-Benzyl-2-(fluoromethyl)morpholine are not extensively detailed in the provided results, the synthesis of analogous chiral morpholines highlights the potential of this compound as a chiral building block. The principles of asymmetric synthesis applied to morpholine rings are well-established, often involving the stereoselective functionalization of a pre-existing morpholine core or the cyclization of a chiral precursor. rsc.orgnih.govresearchgate.net For example, an auxiliary-directed stereoselective alkylation of a phenylpropionamide has been used to develop an enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids, which serve as chiral building blocks. mdpi.com

The following table summarizes the enantioselective synthesis of various substituted morpholines, demonstrating the methodologies applicable to producing chiral compounds like this compound.

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

| 2-Substituted Dehydromorpholines | SKP–Rh complex | 2-Substituted Chiral Morpholines | Up to 99% | rsc.org |

| Ether-containing aminoalkyne substrates | Ti catalyst / RuCl[(S,S)-Ts-DPEN] | 3-Substituted Chiral Morpholines | >95% | nih.gov |

| 3-(2-Fluoro-4-methoxyphenyl) propionic acid | Auxiliary-directed alkylation | (2S)-2-Benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)propionyl derivative | High diastereoselectivity | mdpi.com |

Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly those with pharmacological activity. google.com The morpholine moiety is a prevalent feature in many biologically relevant small molecules. lifechemicals.com For instance, N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, a related morpholine derivative, serves as an intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders. google.com

The synthesis of various organic compounds, including pharmaceuticals and agrochemicals, often utilizes morpholine derivatives as key intermediates. For example, 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, a close analog, is employed as an intermediate due to its unique structure that allows for diverse chemical reactions. Similarly, compounds like 4-benzyl-3-(4-fluorophenyl)morpholin-2-ol have been identified as important synthetic intermediates for drugs such as aprepitant. google.com

The utility of benzyl-morpholine structures as intermediates is further highlighted in the synthesis of various substituted phenylmorpholines. For example, the reaction of morpholine with fluorinated aromatic compounds is a common strategy to introduce the morpholine scaffold into a target molecule. google.com

| Intermediate Compound | Target Molecule/Class | Application | Reference |

| N-Benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Substance P (neurokinin-1) receptor antagonists | Treatment of inflammatory and psychiatric disorders | google.com |

| (2S, 3R)-2-(4-Fluorophenyl)-3-(4-benzyl)morpholine alcohol | Aprepitant | Antiemetic | google.com |

| 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid | Various pharmaceuticals and agrochemicals | Synthetic intermediate | |

| Morpholine-containing compounds | Dopamine (B1211576) D1 receptor positive allosteric modulators | Treatment of Parkinson's Disease | acs.org |

Development as a Scaffold for Novel Chemical Entity Libraries

The morpholine ring is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in bioactive molecules and its contribution to favorable pharmacokinetic profiles. nih.govresearchgate.net This makes this compound an attractive core structure for the development of novel chemical entity libraries aimed at drug discovery. nih.gov The synthesis of diverse libraries based on the morpholine scaffold is a subject of intense study. nih.govresearchgate.net

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful platform for generating large libraries of compounds based on a central scaffold like this compound. By systematically introducing a variety of substituents at different positions of the morpholine ring and the benzyl (B1604629) group, a vast chemical space can be explored to identify molecules with desired biological activities. The principles of encoded combinatorial chemistry, where each unique compound on a solid support is associated with a chemical tag that records its synthetic history, can be applied to create highly functionalized libraries. nih.gov Although not specifically demonstrated for this compound in the provided results, the synthesis of a library of highly functionalized pyrrolidines using this technique illustrates the potential of this approach. nih.gov The functional groups on the this compound scaffold, such as the secondary amine (after potential debenzylation) and the fluoromethyl group, offer handles for diversification through various chemical reactions.

Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse and complex molecules that cover a broad region of chemical space. researchgate.net The this compound scaffold, with its inherent three-dimensionality and multiple functionalization points, is an excellent starting point for DOS. By employing a series of branching reaction pathways, a single scaffold can be elaborated into a collection of molecules with diverse skeletal arrangements and stereochemistry. Chemoinformatic tools can be used to analyze and guide the design of DOS libraries to ensure maximum structural diversity and biological relevance. researchgate.net The goal is to move beyond simple analog synthesis and generate novel molecular architectures that could interact with a wide range of biological targets. The morpholine scaffold has been utilized in DOS to generate libraries of bioactive compounds for drug discovery projects. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in 4 Benzyl 2 Fluoromethyl Morpholine Research

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

Potential avenues for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the construction of the chiral morpholine (B109124) ring would be a significant advancement. This could involve the use of chiral catalysts to control the stereochemistry at the C2 position, leading to more efficient and enantioselective syntheses.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of reaction control, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide highly selective and environmentally friendly alternatives to traditional chemical methods.

Advanced Spectroscopic Techniques for Detailed Structural Characterization

While standard spectroscopic techniques such as NMR and mass spectrometry are routinely used to characterize 4-Benzyl-2-(fluoromethyl)morpholine, the application of more advanced methods could provide deeper insights into its three-dimensional structure, conformation, and dynamics. A thorough understanding of these structural features is crucial for elucidating structure-activity relationships.

Future research could employ:

Advanced NMR Techniques: Two-dimensional and three-dimensional NMR experiments, such as NOESY and ROESY, can provide detailed information about the spatial proximity of atoms, aiding in the determination of the preferred conformation of the morpholine ring and the orientation of the benzyl (B1604629) and fluoromethyl substituents.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide an unambiguous determination of the solid-state conformation of the molecule. This information is invaluable for computational modeling and understanding intermolecular interactions.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can provide information about the absolute configuration and solution-phase conformation of chiral molecules like this compound.

Electron Energy-Loss Spectroscopy (EELS): This technique, particularly when coupled with transmission electron microscopy (TEM), can offer high spatial resolution for chemical analysis and characterization of materials. arxiv.org

| Spectroscopic Technique | Information Gained | Potential Impact on Research |

| Advanced 2D/3D NMR | Through-space correlations, conformational preferences | Elucidation of bioactive conformation, SAR studies |

| X-ray Crystallography | Precise solid-state structure, intermolecular packing | Gold standard for structural validation, computational model refinement |

| VCD/ECD Spectroscopy | Absolute configuration, solution-phase conformation | Confirmation of stereochemistry, understanding conformational dynamics in solution |

| EELS | Local chemical and physical information at high resolution | In-depth material characterization |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.govtoolify.ai These computational tools can be leveraged to accelerate the design of new this compound derivatives with optimized properties and to predict their biological activities.

Key applications of AI and ML in this context include:

Generative Models: AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical data to generate novel molecular structures with desired properties. mdpi.com This could lead to the discovery of new this compound analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Predictive Modeling: Machine learning models can be developed to predict various properties of new compounds, such as their bioactivity, toxicity, and metabolic stability. nih.govspringernature.com A multimodal deep learning model, F-CPI, has already shown promise in predicting bioactivity changes upon fluorine substitution. nih.gov This can help prioritize the synthesis and testing of the most promising candidates, saving time and resources.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of target molecules by proposing viable synthetic routes.

| AI/ML Application | Description | Potential Benefit for this compound Research |

| Generative Models | Algorithms that create new data (e.g., molecular structures) based on learned patterns. | Design of novel analogs with potentially superior properties. |

| Predictive Modeling | Use of statistical algorithms to predict outcomes based on historical data. | Prioritization of synthetic targets by predicting bioactivity and other properties. nih.govspringernature.com |

| Retrosynthetic Analysis | AI-driven planning of chemical syntheses. | More efficient and innovative synthetic route design. |

Expansion of Biological Target Space Investigations

While initial research may have focused on specific biological targets for this compound, a significant opportunity lies in expanding the investigation to a wider range of potential targets. The morpholine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological systems. researchgate.net

Future research should aim to:

Screen against Diverse Target Classes: The compound and its analogs should be screened against a broad array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.

Phenotypic Screening: Cell-based phenotypic screening assays can be employed to identify novel biological activities without a priori knowledge of the specific molecular target.

Chemoproteomics: This technology can be used to identify the direct protein targets of this compound within a complex biological system.

Exploration of "Undruggable" Targets: The unique structural features of this compound may enable it to interact with challenging targets, such as protein-protein interactions, that have been difficult to modulate with traditional small molecules. nih.gov

Development of Novel Methodologies for Fluorine Incorporation in Morpholine Systems

The presence of the fluoromethyl group is a key feature of this compound, likely influencing its physicochemical and biological properties. The development of new and improved methods for the incorporation of fluorine and fluorinated moieties into the morpholine scaffold is therefore a critical area for future research.

Promising research directions include:

Late-Stage Fluorination: The development of methods to introduce fluorine at a late stage in the synthetic sequence would be highly valuable, allowing for the rapid diversification of advanced intermediates.

Novel Fluorinating Reagents: The design and synthesis of new, more selective, and safer fluorinating reagents could greatly facilitate the synthesis of fluorinated morpholine derivatives.

Catalytic Fluoromethylation: The development of catalytic methods for the direct introduction of the fluoromethyl group would represent a significant improvement over stoichiometric approaches.

Synthesis of Fluorinated Building Blocks: The creation of novel, readily accessible fluorinated building blocks that can be easily incorporated into the morpholine ring system would streamline the synthesis of new analogs. sciencedaily.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Benzyl-2-(fluoromethyl)morpholine, and how can purity be validated?

- Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, morpholine derivatives can be synthesized via reactions between fluorinated benzyl halides and morpholine precursors under basic conditions (e.g., potassium carbonate in acetonitrile at 80°C) . Purification often employs column chromatography or recrystallization. Purity validation requires a combination of techniques:

- HPLC with UV detection for quantification.

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity (e.g., distinguishing fluoromethyl groups via ¹⁹F-coupled splitting patterns).

- Mass spectrometry (ESI-MS or GC-MS) for molecular weight confirmation .

Q. How is the crystal structure of this compound determined, and what are its key conformational features?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For morpholine derivatives, data collection at low temperatures (e.g., 100 K) improves resolution. Key parameters include:

- Torsion angles between the benzyl group and morpholine ring.

- Hydrogen bonding networks involving fluorine atoms (e.g., C–F···H interactions).

- Packing diagrams to assess intermolecular interactions.

- Deposited CCDC data (e.g., 2120865 in ) should be referenced for reproducibility .

Q. What purification strategies are effective for removing common byproducts in morpholine derivatives?

- Answer : Byproducts like unreacted benzyl halides or dehalogenated intermediates require:

- Liquid-liquid extraction (e.g., ethyl acetate/water) to remove hydrophilic impurities.

- Flash chromatography with gradients (e.g., hexane/ethyl acetate) for non-polar contaminants.

- Recrystallization from ethanol or dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoromethyl vs. chloromethyl groups) impact the bioactivity of 4-Benzyl-morpholine analogs?

- Answer : Structure-activity relationship (SAR) studies reveal:

- Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine .

- Steric effects : Fluoromethyl groups reduce steric hindrance compared to bulkier substituents, improving target binding (e.g., cytochrome P450 inhibition ).

- Computational modeling (e.g., DFT or molecular docking) can predict electronic and steric contributions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Answer : Stability studies should include:

- Forced degradation in acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours) monitored via HPLC.

- Thermogravimetric analysis (TGA) to assess decomposition temperatures (>180°C for most morpholines ).

- Light sensitivity : UV-vis spectroscopy to detect photodegradation products.

- Storage recommendations : Anhydrous conditions at –20°C to prevent hydrolysis .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Answer : Contradictions arise from:

- Isotopic interference in MS (e.g., chlorine vs. fluorine isotopes). Use high-resolution MS (HRMS) for accurate mass determination.

- Dynamic effects in NMR : Variable-temperature NMR can resolve overlapping peaks caused by conformational exchange .

- Cross-validation with SC-XRD or IR spectroscopy (e.g., C–F stretching at 1100–1200 cm⁻¹) .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Answer : Regulatory-grade analysis requires:

- LC-MS/MS with MRM (multiple reaction monitoring) for specificity.

- ICP-MS for detecting heavy metal catalysts (e.g., Pd from coupling reactions).

- Headspace GC to quantify residual solvents (e.g., acetonitrile < 410 ppm per ICH Q3C) .

Q. How does the fluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?

- Answer : Fluorine’s impact includes:

- Increased lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration.

- Metabolic resistance : Fluorine blocks cytochrome P450-mediated oxidation, prolonging half-life.

- In vivo studies : Radiolabeled (¹⁸F) analogs can be tracked via PET imaging to assess biodistribution .

Methodological Best Practices

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated intermediates .

- Data Reproducibility : Archive raw spectral data (NMR FIDs, MS chromatograms) in open-access repositories.